2,5-Anhydro-D-glucitol-1,6-diphosphate
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Overview
Description
2,5-Anhydro-D-glucitol-1,6-diphosphate is an organic molecule with the molecular formula C₆H₁₄O₁₁P₂. It is a derivative of glucose and contains two phosphate groups attached to the 1st and 6th carbon atoms. This compound is of significant interest in biochemical research due to its role in various metabolic pathways .
Mechanism of Action
Target of Action
The primary target of 2,5-Anhydroglucitol-1,6-Biphosphate is Fructose-1,6-bisphosphatase 1 (FBP1) . FBP1 is a regulatory enzyme in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
2,5-Anhydroglucitol-1,6-Biphosphate interacts with its target, FBP1, and catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This action makes it a rate-limiting enzyme in gluconeogenesis .
Biochemical Pathways
The compound plays a crucial role in the gluconeogenesis pathway, which is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . By catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, it regulates glucose sensing and insulin secretion of pancreatic beta-cells .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
Biochemical Analysis
Biochemical Properties
2,5-Anhydroglucitol-1,6-Biphosphate acts primarily as a moderate stimulant of yeast Pyruvate Kinase . It serves as an analog to the a-form, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of Pyruvate Kinase . It interacts with the enzyme Fructose-1,6-bisphosphatase 1 .
Cellular Effects
It is known to play a role in regulating glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
Molecular Mechanism
2,5-Anhydroglucitol-1,6-Biphosphate catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations, acting as a rate-limiting enzyme in gluconeogenesis . This process plays a role in regulating glucose sensing and insulin secretion of pancreatic beta-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate typically involves the phosphorylation of 2,5-anhydroglucitol. This process can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the biphosphate ester .
Industrial Production Methods: Industrial production of this compound may involve enzymatic phosphorylation using specific kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to 2,5-anhydroglucitol. This method offers high specificity and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Anhydro-D-glucitol-1,6-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the biphosphate ester into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Anhydro-D-glucitol-1,6-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: The compound is involved in metabolic studies to investigate its role in glycolysis and gluconeogenesis.
Medicine: Research on this compound focuses on its potential as a biomarker for certain metabolic disorders.
Comparison with Similar Compounds
Fructose-1,6-Bisphosphate: Similar in structure but differs in the position of the anhydro bridge.
Glucose-6-Phosphate: Lacks the anhydro bridge and has only one phosphate group.
Mannose-6-Phosphate: Similar in function but differs in the sugar moiety.
Uniqueness: 2,5-Anhydro-D-glucitol-1,6-diphosphate is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity compared to other phosphorylated sugars. This uniqueness makes it a valuable tool in studying specific enzymatic reactions and metabolic pathways .
Properties
CAS No. |
4429-47-4 |
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Molecular Formula |
C6H14O11P2 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
WSMBXSQDFPTODV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Synonyms |
2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate); 2,5-Anhydroglucitol 1,6-Bisphosphate; |
Origin of Product |
United States |
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